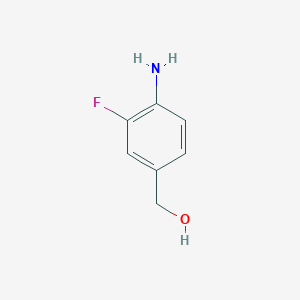

(4-Amino-3-fluorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADDSNYDZBXHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372212 | |

| Record name | (4-amino-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146019-45-6 | |

| Record name | (4-amino-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Amino-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Amino-3-fluorophenyl)methanol, a substituted benzyl alcohol, holds potential as a valuable building block in medicinal chemistry and drug development. Its structure, featuring an aminophenyl group with fluorine substitution, suggests possible applications in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and potential biological relevance of this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 146019-45-6 | [1] |

| Molecular Formula | C₇H₈FNO | [2] |

| Molecular Weight | 141.14 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C=C1CO)F)N | [2] |

| InChI Key | VADDSNYDZBXHNQ-UHFFFAOYSA-N | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| XLogP3 | 0.5 | Predicted lipophilicity |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 141.058992 g/mol | |

| Monoisotopic Mass | 141.058992 g/mol | |

| Topological Polar Surface Area | 46.2 Ų | |

| Heavy Atom Count | 10 |

Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed method for the synthesis of benzyl alcohols is the reduction of the corresponding carboxylic acid or aldehyde. A potential synthetic route starting from 4-amino-3-fluorobenzoic acid is outlined below.

Proposed Experimental Protocol: Reduction of 4-Amino-3-fluorobenzoic acid

This protocol is based on standard laboratory procedures for the reduction of carboxylic acids to alcohols using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

4-Amino-3-fluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran.

-

Addition of Starting Material: A solution of 4-amino-3-fluorobenzoic acid in anhydrous tetrahydrofuran is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then again by water. The resulting granular precipitate is filtered off and washed with diethyl ether.

-

Extraction: The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Caption: Proposed synthesis workflow for this compound.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the surveyed literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates the following hazards[1]:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Potential Applications in Drug Development

While direct biological studies on this compound are lacking, the structural motifs present in the molecule suggest potential avenues for its application in drug discovery, particularly in the development of antiviral agents. The presence of a fluorinated phenyl ring is a common feature in many antiviral drugs, as fluorine substitution can enhance metabolic stability and binding affinity.

A patent for a "Benzyl alcohol virucidal process" demonstrates the general antiviral activity of benzyl alcohol against various viruses, including rhinoviruses, herpes simplex viruses, and influenza viruses[3]. Although the mechanism is not detailed, it suggests that the benzyl alcohol scaffold itself possesses virucidal properties. The introduction of amino and fluoro groups in this compound could modulate this activity and provide opportunities for developing more potent and selective antiviral compounds.

Given the absence of specific mechanistic data for this compound, a general conceptual model for the antiviral action of a small molecule is presented below. This diagram illustrates a common strategy in antiviral drug development: the inhibition of viral entry into the host cell.

Caption: Conceptual antiviral mechanism: Inhibition of viral entry.

This diagram illustrates how a derivative of this compound could potentially interfere with the binding of a virus to a host cell receptor, thereby preventing infection. This is a common mechanism of action for many antiviral drugs.

Conclusion

This compound is a chemical compound with potential for use in the synthesis of novel bioactive molecules. While a comprehensive experimental characterization is still needed, this guide provides the currently available information and a plausible synthetic pathway. Its structural similarity to known antiviral agents suggests that it could be a valuable starting point for the development of new therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and development.

References

In-Depth Technical Guide: (4-Amino-3-fluorophenyl)methanol (CAS Number: 146019-45-6)

A Core Building Block for Innovations in Research and Drug Discovery

This technical guide provides a comprehensive overview of (4-Amino-3-fluorophenyl)methanol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis methodologies, safety and handling protocols, and its emerging applications, with a focus on providing practical and in-depth information.

Physicochemical Properties

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 146019-45-6 | [1] |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C(C=C1CO)F)N | [2] |

| InChI Key | VADDSNYDZBXHNQ-UHFFFAOYSA-N | [2] |

| Predicted XLogP3 | 0.8 | [3] |

| Purity | Typically ≥98% | [1] |

| Appearance | White to off-white solid | Inferred from supplier data |

Note: Some physical properties like melting and boiling points are not consistently reported in publicly available databases and may require experimental determination.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of a suitable precursor, most commonly 4-amino-3-fluorobenzaldehyde or a derivative of 4-amino-3-fluorobenzoic acid.

Synthesis via Reduction of 4-Amino-3-fluorobenzaldehyde

A plausible and commonly employed method for the synthesis of this compound is the reduction of 4-amino-3-fluorobenzaldehyde. This transformation can be efficiently carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-fluorobenzaldehyde (1.0 equivalent) in methanol or ethanol.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the amino protons (-NH₂). The aromatic region would display complex splitting patterns due to the fluorine and amino substituents. The chemical shifts and coupling constants would be influenced by the electronic effects of these groups.

-

FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretches of the primary amine (two bands, ~3400-3200 cm⁻¹), the C-H stretches of the aromatic ring (~3100-3000 cm⁻¹) and the methylene group (~2900 cm⁻¹), the C=C stretching vibrations of the aromatic ring (~1600-1450 cm⁻¹), and a strong C-F stretching band (~1250-1000 cm⁻¹).

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be further functionalized, makes it a versatile intermediate. It is a potential precursor for the synthesis of a variety of heterocyclic compounds and other pharmacologically active scaffolds. While specific drug candidates directly incorporating this fragment are not extensively documented in the public domain, its structural motifs are present in various classes of therapeutic agents, including kinase inhibitors and other targeted therapies. The fluorinated aminobenzyl alcohol core is of significant interest for the development of novel therapeutics.

Diagram 2: Role in Kinase Inhibitor Scaffolds

Caption: Application as a versatile building block.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich[1]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups provides a platform for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a valuable resource for researchers and drug development professionals. Further experimental investigation into its physical properties and reactivity will undoubtedly expand its utility in the scientific community.

References

(4-Amino-3-fluorophenyl)methanol molecular weight and mass

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (4-Amino-3-fluorophenyl)methanol, with a focus on its molecular weight and mass. This document also presents relevant experimental protocols and logical workflows pertinent to its synthesis and analysis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a range of applications, from reaction stoichiometry to analytical method development.

| Property | Value |

| Molecular Formula | C₇H₈FNO[1] |

| Molecular Weight | 141.15 g/mol |

| Exact Mass | 141.05899 Da[1] |

| Monoisotopic Mass | 141.05899 Da[1] |

Experimental Protocols

Synthesis of a Structurally Related Precursor: 4-Amino-3-fluorophenylboronic Acid

A detailed synthesis for 4-amino-3-fluorophenylboronic acid, a potential precursor or related compound, has been described.[2] This multi-step synthesis provides a relevant example of manipulations involving the 4-amino-3-fluorophenyl scaffold.

Methodology:

-

Protection of the Amine Group: The synthesis begins with the protection of the amino group of a starting material like 4-bromo-2-fluoroaniline.

-

Lithium-Bromine Exchange: A lithium-bromine exchange reaction is then carried out. For example, n-Butyllithium (n-BuLi) in hexane can be added to a solution of the protected aniline in dry tetrahydrofuran (THF) at low temperatures (e.g., 0°C).[2]

-

Borylation: The resulting organolithium compound is then reacted with a boron source, such as trimethyl borate.

-

Hydrolysis: The final step involves acidic hydrolysis to yield the boronic acid.[2]

Preparation of the Core Structure: 4-Amino-3-fluorophenol

A patented method for the preparation of 4-amino-3-fluorophenol, which shares the core aromatic structure, involves the following key transformations:[3]

Methodology:

-

Catalytic Hydrogenation: The process starts with the catalytic hydrogenation of 4-nitrophenol to para-aminophenol.[3]

-

Sulfonation and Fluoro-substitution: The resulting aminophenol undergoes a sulfonation reaction, followed by a fluoro-substitution reaction.[3]

-

Desulfonation and Extraction: The final steps involve desulfonation and extraction to obtain the target 4-amino-3-fluorophenol.[3]

Logical Workflow Diagram

The following diagram illustrates a potential synthetic workflow for a related compound, which can be conceptually applied to the synthesis of this compound derivatives.

References

An In-depth Technical Guide to (4-Amino-3-fluorophenyl)methanol and Its Isomers for Researchers and Drug Development Professionals

Disclaimer: Publicly available information on "(4-Amino-3-fluorophenyl)methanol" is limited. This guide provides comprehensive information on the closely related and better-documented isomer, (3-Amino-4-fluorophenyl)methanol , which is likely to be of significant interest to researchers in similar fields. The IUPAC name and synonyms for the requested compound are provided, followed by a detailed technical overview of its isomer.

This compound: IUPAC Name and Synonyms

The nomenclature for the requested compound is as follows:

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Amino-3-fluorobenzyl alcohol

-

Molecular Formula: C₇H₈FNO[1]

-

InChI Key: VADDSNYDZBXHNQ-UHFFFAOYSA-N[1]

Technical Guide for (3-Amino-4-fluorophenyl)methanol (CAS: 227609-86-1)

This section provides a detailed overview of the structural isomer, (3-Amino-4-fluorophenyl)methanol, which is more extensively characterized and commercially available.

IUPAC Name and Synonyms

-

IUPAC Name: (3-Amino-4-fluorophenyl)methanol

-

Synonyms: 3-Amino-4-fluorobenzyl alcohol

-

CAS Number: 227609-86-1

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for (3-Amino-4-fluorophenyl)methanol.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈FNO | |

| Molecular Weight | 141.15 g/mol | |

| Appearance | White to Yellow Solid | |

| Purity | ≥98% | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | |

| InChI Key | REROQYYZGYOCBU-UHFFFAOYSA-N | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |

| Precautionary Statements | P261, P264, P271, P280 |

Proposed Experimental Protocol: Synthesis

A common and effective method for the synthesis of (3-Amino-4-fluorophenyl)methanol is the reduction of a corresponding carboxylic acid or aldehyde. Below is a plausible experimental protocol for its synthesis from 3-amino-4-fluorobenzoic acid.

Reaction: Reduction of 3-Amino-4-fluorobenzoic acid.

Reagents and Materials:

-

3-Amino-4-fluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of lithium aluminum hydride (a slight molar excess) in anhydrous THF.

-

Addition of Starting Material: 3-Amino-4-fluorobenzoic acid is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath.

-

Workup: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (3-Amino-4-fluorophenyl)methanol.

Potential Biological Activity and Signaling Pathway Involvement

While there is no direct literature on the biological activity of (3-Amino-4-fluorophenyl)methanol, its structural motifs are present in a variety of biologically active molecules, particularly kinase inhibitors. For instance, substituted aminophenyl derivatives are known to be scaffolds for inhibitors of p38 MAP kinase and c-Met, which are implicated in inflammatory diseases and cancer.[2][3][4]

The fluorine atom can enhance binding affinity and improve metabolic stability, while the amino and methanol groups provide points for further chemical modification to optimize pharmacological properties. It is plausible that this compound could serve as a valuable building block or fragment in the design of novel kinase inhibitors.

Below is a conceptual diagram of a generic MAP kinase signaling pathway, which is a common target for compounds with similar structures.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of derivatives of (3-Amino-4-fluorophenyl)methanol for drug discovery purposes.

Caption: A logical workflow for drug discovery.

References

- 1. PubChemLite - this compound (C7H8FNO) [pubchemlite.lcsb.uni.lu]

- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Amino-3-fluorophenyl)methanol safety, hazards, and MSDS information

An In-depth Technical Guide to the Safety, Hazards, and Handling of (4-Amino-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and governmental safety protocols.

Chemical Identification

This compound is a substituted aromatic compound used as a building block in chemical synthesis, particularly within pharmaceutical and materials science research.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 146019-45-6 | [1] |

| Molecular Formula | C₇H₈FNO | [1][2] |

| Molecular Weight | 141.15 g/mol | [3] |

| InChI Key | VADDSNYDZBXHNQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1CO)F)N | [2] |

Hazard Identification and Classification

This chemical is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5] All personnel must be fully aware of the potential hazards before handling this substance.

GHS Classification

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation | [1] |

| Specific target organ toxicity — Single exposure | Category 3 | H335 | May cause respiratory irritation | [1] |

GHS Label Elements

-

Pictogram:

-

Signal Word: Warning [1]

-

Hazard Statements: H302, H315, H319, H335[1]

-

Precautionary Statements: P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][6][7]

Caption: GHS Hazard Identification and Key Response Protocols.

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The hazard assessment is primarily based on the GHS classifications provided by suppliers and data from structurally similar compounds.

-

Acute Toxicity: Harmful if swallowed.[1] No specific LD50 or LC50 data is available in the provided search results.

-

Skin Irritation: Causes skin irritation.[1] Prolonged or repeated contact may cause redness and discomfort.[5]

-

Eye Irritation: Causes serious eye irritation, which may include pain, tearing, and inflammation.[5]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][7]

-

Sensitization: No data available to indicate if it is a skin sensitizer.[4][5]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.[4][5]

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to Yellow Solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | No specific data available, but likely soluble in methanol and other organic solvents. | [8] |

| Purity | ≥98% | [1][3] |

Handling and Storage

Safe Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to keep airborne levels low.[4][9] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[10][11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][12]

-

Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH/MSHA-approved respirator.[4]

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

Storage

-

Conditions: Keep container tightly closed and store in a cool, dry, and well-ventilated place.[4][9]

-

Specific Requirements: Some suppliers recommend ambient storage temperature.[1] Others suggest keeping it in a dark place under an inert atmosphere.[3]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[4]

First Aid Measures

Immediate medical attention is required for all significant exposures. Provide the Safety Data Sheet to the attending medical professional.

Caption: Emergency First Aid Procedures by Exposure Route.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][13]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[9][13] Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of tepid water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13][14]

-

Ingestion: Do NOT induce vomiting.[13] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10][15]

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[13][16] Water spray can be used to cool containers.

-

Unsuitable Extinguishing Media: A solid water jet may be ineffective.[16]

-

Specific Hazards: When heated, it may release toxic and corrosive gases or vapors, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15][16]

Accidental Release Measures

-

Personal Precautions: Evacuate the area.[9] Wear appropriate personal protective equipment (PPE) as described in Section 5.1. Avoid breathing dust and prevent contact with skin and eyes.[4][6]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[7][17]

-

Containment and Cleanup: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust. For large spills, follow institutional protocols for hazardous material cleanup.

Experimental Protocols

Detailed experimental protocols for the safety and hazard assessment of this compound were not available in the public-domain resources searched. Standard methodologies, such as those outlined by the OECD Guidelines for the Testing of Chemicals, would typically be employed for determining properties like acute toxicity (e.g., OECD 420, 423, 425), skin irritation (e.g., OECD 439), and eye irritation (e.g., OECD 492). Researchers should refer to these standard guidelines when designing safety assessment studies.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.[11][18] Do not allow the material to be released into the environment.

References

- 1. This compound | 146019-45-6 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C7H8FNO) [pubchemlite.lcsb.uni.lu]

- 3. (3-Amino-4-fluorophenyl)methanol | 227609-86-1 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. proman.org [proman.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. chembk.com [chembk.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. lyondellbasell.com [lyondellbasell.com]

- 13. aksci.com [aksci.com]

- 14. Methanol: Systemic Agent | NIOSH | CDC [cdc.gov]

- 15. leap.epa.ie [leap.epa.ie]

- 16. SECTION 5: Firefighting measures - Labster [theory.labster.com]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. echemi.com [echemi.com]

Technical Guide: Physical Properties of 2-Fluoro-4-(hydroxymethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(hydroxymethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and drug development. Its specific arrangement of a fluorine atom, an amino group, and a hydroxymethyl group on the benzene ring presents a unique combination of electronic and steric properties. These features make it a valuable building block for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and hydroxymethyl groups provide reactive handles for further chemical modifications.

This technical guide provides a summary of the available physical and chemical data for 2-Fluoro-4-(hydroxymethyl)aniline. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally related analogs to provide a comparative context for its expected properties. Furthermore, detailed, generalized experimental protocols for the determination of key physical properties are provided to aid researchers in their own characterization efforts.

Chemical Structure and Properties

-

IUPAC Name: (2-Amino-5-fluorophenyl)methanol

-

Synonyms: 2-Fluoro-4-(hydroxymethyl)aniline, 2-Amino-5-fluorobenzyl alcohol

-

CAS Number: 133934-73-3 (Note: This CAS number is not consistently and definitively assigned in all public databases, caution is advised)

-

Molecular Formula: C₇H₈FNO

-

Molecular Weight: 141.14 g/mol

Comparative Physical Properties of Related Aniline Derivatives

Due to the scarcity of publicly available, experimentally determined physical properties for 2-Fluoro-4-(hydroxymethyl)aniline, the following table provides data for structurally similar compounds. This comparative data allows for an estimation of the expected properties of the target compound.

| Property | 2-Fluoroaniline | 2-Fluoro-4-methylaniline | 2-Fluoro-4-(trifluoromethyl)aniline | 2-Fluoro-4-(hydroxymethyl)aniline (Predicted) |

| CAS Number | 348-54-9 | 452-80-2 | 69409-98-9 | 133934-73-3 |

| Molecular Formula | C₆H₆FN | C₇H₈FN | C₇H₅F₄N | C₇H₈FNO |

| Molecular Weight | 111.12 g/mol | 125.15 g/mol | 179.11 g/mol | 141.14 g/mol |

| Appearance | Clear colorless to brown liquid | Pale orange clear liquid | Clear, faint yellow liquid | Likely a solid at room temperature |

| Melting Point | -29 °C | 3 °C | Not available (liquid) | Expected to be significantly higher than analogs due to hydrogen bonding capabilities of the -CH₂OH group. |

| Boiling Point | 182-183 °C | 70-71 °C (7 mmHg) | 55 °C (0.3 Torr) | Expected to be higher than analogs due to the polar hydroxymethyl group. |

| Density | 1.151 g/mL at 25 °C | 1.108 g/mL at 25 °C | 1.383 g/cm³ (Predicted) | Expected to be between that of the methyl and trifluoromethyl analogs. |

| pKa | 3.2 (at 25 °C) | Not available | 1.37 (Predicted) | Expected to be influenced by both the electron-withdrawing fluorine and the electron-donating (by hyperconjugation) or weakly withdrawing (inductive) hydroxymethyl group. |

| Solubility | Insoluble in water; soluble in ethanol and ether.[1] | Not miscible in water.[2] | Not specified | Expected to have some water solubility due to the polar hydroxymethyl group and its ability to form hydrogen bonds. Likely soluble in polar organic solvents like ethanol and methanol. |

Experimental Protocols

The following are detailed, generalized methodologies for the determination of key physical properties of solid organic compounds like 2-Fluoro-4-(hydroxymethyl)aniline.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Reporting: The result is reported as a melting point range.

Solubility Testing

Principle: The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can engage in.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: To approximately 1 mL of the chosen solvent in a small test tube, add a small, accurately weighed amount of the compound (e.g., 10 mg).

-

Observation: The mixture is agitated or sonicated and observed for dissolution. Solubility is typically classified as soluble, partially soluble, or insoluble.

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift, splitting pattern, and integration of signals reveal the electronic environment and connectivity of atoms.

Methodology:

-

Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

-

Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Chemical shifts, coupling constants, and integrals are analyzed to elucidate the molecular structure.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. The presence of characteristic absorption bands indicates the presence of specific functional groups.

Methodology:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions, intensities, and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups (e.g., O-H stretch, N-H stretch, C-O stretch, aromatic C-H bends).

Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Methodology:

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) is identified to determine the molecular weight. The fragmentation pattern is analyzed to identify characteristic structural motifs.

Synthesis Pathway and Experimental Workflow

A plausible synthetic route to 2-Fluoro-4-(hydroxymethyl)aniline is the hydrolysis of 2-(chloromethyl)-4-fluoroaniline.[3] This reaction involves the nucleophilic substitution of the chlorine atom by a hydroxyl group.

Caption: Synthesis workflow for 2-Fluoro-4-(hydroxymethyl)aniline.

Another relevant transformation in the synthesis of related compounds is the reduction of a carboxylic acid to a primary alcohol. For instance, if 2-amino-5-fluorobenzoic acid were the starting material, a reduction step would be necessary to obtain 2-Fluoro-4-(hydroxymethyl)aniline.

Caption: Reduction of 2-amino-5-fluorobenzoic acid.

Conclusion

2-Fluoro-4-(hydroxymethyl)aniline is a valuable building block in synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties are not widely published, this guide provides a framework for understanding its likely characteristics through comparison with structurally similar analogs. The provided experimental protocols offer standardized methods for researchers to determine these properties in their own laboratories. The illustrative synthesis workflows provide a logical pathway for the preparation of this compound, which is essential for its application in drug discovery and development. As research into fluorinated organic compounds continues to expand, a more complete characterization of this and related molecules will undoubtedly contribute to the advancement of chemical and pharmaceutical sciences.

References

A Technical Guide to Determining the Solubility of (4-Amino-3-fluorophenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of (4-Amino-3-fluorophenyl)methanol in various organic solvents. Given the absence of publicly available quantitative solubility data for this compound, this document focuses on the experimental protocols and a systematic approach for researchers to generate and interpret this critical data.

Introduction to this compound and its Solubility

This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its solubility in organic solvents is a fundamental physicochemical property that influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is therefore essential for its effective application in research and drug development.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈FNO |

| InChI Key | VADDSNYDZBXHNQ-UHFFFAOYSA-N |

| Purity | Typically available at ≥98% |

| Storage Temperature | Ambient |

Note: This table represents generally available information and should be confirmed with the specific supplier's documentation.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar polarity. The process of dissolution involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. For this compound, its polar functional groups (amino and hydroxyl) suggest a higher affinity for polar solvents. However, the aromatic ring introduces a degree of nonpolar character, which may allow for some solubility in less polar organic solvents.

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements relevant to drug discovery and development are thermodynamic and kinetic solubility.

4.1. Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[3] Periodic sampling can help determine when equilibrium has been reached (i.e., when the concentration of the dissolved compound no longer changes over time).

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Reporting: Express the solubility as a concentration, typically in mg/mL or µg/mL.

4.2. Kinetic Solubility Measurement

Kinetic solubility is a measure of how quickly a compound dissolves and is often used in high-throughput screening during early drug discovery.[1][4][5] This method typically involves dissolving the compound in a co-solvent like dimethyl sulfoxide (DMSO) first.[1][5]

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).[5]

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Solvent Addition: Add the desired organic solvent to each well.

-

Incubation and Mixing: Mix the contents thoroughly and incubate the plate at a controlled temperature for a shorter period than the thermodynamic method (e.g., 1-2 hours).[1]

-

Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done using various detection methods:

-

Data Analysis: The kinetic solubility is the concentration of the compound in the well just before precipitation is observed.

Data Presentation

Quantitative solubility data should be organized in a clear and structured manner to facilitate comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Observations |

| Example: Methanol | 25 | Shake-Flask | Data | e.g., Clear solution |

| Example: Acetonitrile | 25 | Shake-Flask | Data | e.g., Fine suspension |

| Example: Dichloromethane | 25 | Shake-Flask | Data | e.g., Insoluble |

| Example: Toluene | 25 | Shake-Flask | Data | e.g., Insoluble |

| Example: Acetone | 25 | Shake-Flask | Data | e.g., Partially soluble |

| Example: Ethyl Acetate | 25 | Shake-Flask | Data | e.g., Slightly soluble |

Visualization of the Solvent Selection Workflow

The selection of an appropriate solvent is a multi-step process that considers not only solubility but also other factors such as safety, environmental impact, and downstream processing compatibility.[6][7][8][9]

Caption: A logical workflow for the selection of an optimal organic solvent.

Safety Precautions

When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[10][11]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10][11]

-

Material Safety Data Sheets (MSDS): Consult the MSDS for this compound and each solvent for specific handling, storage, and disposal information.[10][11] The hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

References

- 1. enamine.net [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. methanex.com [methanex.com]

- 11. fishersci.com [fishersci.com]

The Biological Frontier of Fluorinated Aminobenzyl Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide delves into the biological activities of a promising class of compounds: fluorinated aminobenzyl alcohols. By combining the structural features of benzyl alcohol, an amino group, and the unique electronic properties of fluorine, these compounds present a versatile scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of their synthesis, anticancer, antimicrobial, and neuroprotective activities, supported by detailed experimental protocols and data presented for comparative analysis.

Synthesis of Fluorinated Aminobenzyl Alcohols

The synthesis of fluorinated aminobenzyl alcohols can be achieved through various reductive methods. A common and effective approach involves the reduction of the corresponding fluorinated aminobenzoic acid. For instance, 2-amino-5-fluorobenzyl alcohol can be synthesized from 2-amino-5-fluorobenzoic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of 2-amino-5-fluorobenzyl alcohol

This protocol describes the reduction of 2-amino-5-fluorobenzoic acid to 2-amino-5-fluorobenzyl alcohol.

Materials:

-

2-amino-5-fluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

To this stirred suspension, add 2-amino-5-fluorobenzoic acid (1 equivalent) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

-

Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium sulfate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-amino-5-fluorobenzyl alcohol.

Anticancer Activity

Fluorinated aminobenzyl alcohols and their derivatives have shown promise as anticancer agents. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved cellular uptake and efficacy. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

While specific IC50 values for a wide range of simple fluorinated aminobenzyl alcohols are not extensively documented in publicly available literature, related fluorinated aminophenylhydrazines have demonstrated significant cytotoxic effects. The data for these related compounds suggest the potential for fluorinated aminobenzyl alcohols to exhibit potent anticancer activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Aminophenylhydrazines | A549 (Lung Carcinoma) | 0.64 | |

| Fluorinated Schiff Bases | A549 (Lung Carcinoma) | 1.4 - 31.5 | [1] |

| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | 13.26 - 54.55 | [2] |

| Aminobenzylnaphthols | HT-29 (Colorectal) | 31.78 - 111.5 | [2] |

| Note: This table includes data from closely related compounds to illustrate the potential anticancer activity of fluorinated amino-aromatic scaffolds. |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (fluorinated aminobenzyl alcohol)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture the cancer cells to ~80% confluency. Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Antimicrobial Activity

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Fluorinated aminobenzyl alcohols represent a class of compounds with potential antimicrobial properties. Their activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.

Quantitative data for the antimicrobial activity of simple fluorinated aminobenzyl alcohols is limited in the literature. However, studies on related fluorinated benzylamine and carbazole derivatives show promising activity against Gram-positive bacteria.[3]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluorinated Carbazole Derivatives | Staphylococcus aureus | 32 | [3] |

| Fluorinated Carbazole Derivatives | Staphylococcus epidermidis | 32 | [3] |

| N-3-fluorobenzyl imidazole | Pseudomonas aeruginosa | >250 (Low MIC for anti-biofilm) | [4] |

| Fluorinated Benzimidazole Derivatives | Bacillus subtilis | 7.81 | [5] |

| Fluorinated Benzimidazole Derivatives | Gram-negative bacteria | 31.25 | [5] |

| Note: This table presents data from related fluorinated compounds to indicate the potential antimicrobial spectrum. |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (fluorinated aminobenzyl alcohol)

-

DMSO

-

Sterile 96-well microtiter plates

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Neuroprotective Effects

Neurodegenerative diseases and ischemic brain injury represent significant unmet medical needs. Aromatic alcohols, particularly those with phenolic hydroxyl groups, have demonstrated neuroprotective properties.[6][7] While the neuroprotective effects of fluorinated aminobenzyl alcohols are an emerging area of research, related compounds like 4-hydroxybenzyl alcohol have been shown to exert their effects through the modulation of key signaling pathways, including the PI3K/Akt pathway.[6]

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates cell survival, proliferation, and apoptosis. Activation of this pathway is a key mechanism for neuroprotection against various insults, including oxidative stress and excitotoxicity. It is plausible that fluorinated aminobenzyl alcohols could modulate this pathway, thereby exerting neuroprotective effects.

Conclusion

Fluorinated aminobenzyl alcohols are a class of compounds with significant potential in drug discovery. Their versatile structure allows for the exploration of a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The strategic incorporation of fluorine can enhance the drug-like properties of these molecules. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new derivatives. Further research into the specific mechanisms of action and structure-activity relationships of fluorinated aminobenzyl alcohols is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug design and development. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine, offering insights into its profound impact on the physicochemical and pharmacological properties of molecules. By leveraging the unique characteristics of this small yet powerful halogen, researchers can overcome significant challenges in drug discovery, leading to the development of safer and more efficacious therapeutics.

Core Principles: The Transformative Power of Fluorine

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, empower medicinal chemists to fine-tune the characteristics of drug molecules with remarkable precision.[1][2][3] The substitution of hydrogen with fluorine can dramatically alter a compound's metabolic stability, binding affinity, acidity (pKa), lipophilicity, and conformation, thereby enhancing its overall drug-like properties.[4][5]

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[1][6] By replacing metabolically labile C-H bonds at vulnerable positions with C-F bonds, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and reduced dosing frequency.[1][6]

Modulating Binding Affinity

The introduction of fluorine can significantly enhance the binding affinity of a ligand for its target protein.[2][3] The highly polarized C-F bond can participate in favorable dipole-dipole, and electrostatic interactions with the protein's active site.[1] Furthermore, fluorine can act as a hydrogen bond acceptor, forming crucial interactions that stabilize the drug-receptor complex.[1]

Fine-Tuning pKa

Fluorine's strong electron-withdrawing nature allows for the precise modulation of the pKa of nearby acidic or basic functional groups.[1][7] Lowering the pKa of a basic amine, for instance, can increase the proportion of the neutral form of the drug at physiological pH, which can improve its ability to cross cell membranes.[2][8] This fine-tuning of ionization is critical for optimizing a drug's solubility, permeability, and target engagement.[1]

Influencing Lipophilicity and Permeability

The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine substitution often leads to a slight increase in lipophilicity, which can enhance membrane permeability and absorption.[1][9] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity.[1] This ability to modulate lipophilicity allows for the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Controlling Conformation

The steric and electronic effects of fluorine can impose conformational constraints on a molecule, locking it into a more biologically active shape.[1][7] The "gauche effect," where polar C-F bonds influence the dihedral angles of adjacent polar groups, can stabilize specific conformations that are optimal for binding to the target receptor, thereby enhancing potency and selectivity.[1]

Quantitative Impact of Fluorination: Comparative Data

The following tables summarize the quantitative effects of fluorination on key drug properties for several well-known pharmaceuticals.

| Drug | Non-Fluorinated Analog | Property Measured | Value (Non-Fluorinated) | Fluorinated Drug | Value (Fluorinated) | Fold Improvement | Reference |

| Emtricitabine | Lamivudine | Anti-HIV-1 Potency (EC50) | 4-10 fold less potent | Emtricitabine | More potent | 4-10x | [10] |

| Ezetimibe | Parent Compound | In vivo Activity | 1 | Ezetimibe | 50 | 50x | [11] |

| Gefitinib Analog | Gefitinib | Bioavailability | Baseline | 2-fluoro-gefitinib | Improved | - | [12] |

| Enoxacin | Naphthyridine derivative | Gyrase-Complex Binding | 15-fold weaker | Enoxacin | Stronger | 15x | [2] |

| Drug | Physicochemical Parameter | Non-Fluorinated Value | Fluorinated Value | Change | Reference |

| Morphine Derivatives | Lipophilicity (LogP) | 0.88 (Morphine) | 1.91 (Fluoromorphine β-C1) | +1.03 | [13] |

| Morphine Derivatives | Lipophilicity (LogP) | 0.88 (Morphine) | 2.05 (Fluoromorphine β-C3) | +1.17 | [13] |

| Thrombin Inhibitors | pKa | ~10 | <2 | Decreased by >8 units | [8] |

Key Experimental Protocols

Detailed methodologies for assessing the impact of fluorination on critical drug properties are provided below.

Metabolic Stability Assay Using Liver Microsomes

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

-

Test compound and positive control compound (e.g., a known rapidly metabolized drug)

-

Pooled liver microsomes (human or other species)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile with an internal standard for quenching the reaction

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture in a 96-well plate by adding liver microsomes to the phosphate buffer.

-

Add the test compound to the incubation mixture at a final concentration of typically 1-2 µM.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Determine the half-life (t1/2) and intrinsic clearance (CLint) of the compound.[8][14][15]

Binding Affinity Determination Using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand (drug) to a receptor (protein).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Ligand (fluorinated drug) and analyte (target protein)

-

Immobilization buffers (e.g., sodium acetate at various pH values)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl)

-

Amine coupling kit (NHS, EDC)

Procedure:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface using a mixture of NHS and EDC.

-

Immobilize the target protein (analyte) onto the sensor chip surface via amine coupling.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

Inject a series of concentrations of the fluorinated drug (ligand) over the sensor surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound ligand.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1][10][16][17][18]

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant (pKa) of a compound by measuring pH changes during titration.

Materials:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Test compound

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Potassium chloride (KCl) solution to maintain constant ionic strength

-

Nitrogen gas

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Dissolve a precise amount of the fluorinated compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM).

-

Add KCl solution to maintain a constant ionic strength.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

For an acidic compound, titrate with the standardized NaOH solution, adding small increments and recording the pH after each addition. For a basic compound, titrate with standardized HCl.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

-

Perform multiple titrations to ensure accuracy and calculate the average pKa.[3][19][20]

Visualizing the Role of Fluorine in Drug Design

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the application of fluorine in medicinal chemistry.

Caption: Blocking of p-hydroxylation by fluorine substitution.

Caption: pKa modulation of an amine by fluorine substitution.

Caption: Workflow for incorporating fluorine in drug discovery.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's arsenal. By understanding and applying the core principles of fluorination, researchers can rationally design drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The ability to enhance metabolic stability, modulate binding affinity, fine-tune pKa, control lipophilicity, and influence conformation makes fluorine an indispensable element in the quest for novel and effective medicines. As synthetic methodologies for fluorination continue to advance, the role of fluorine in shaping the future of drug discovery will undoubtedly continue to expand.

References

- 1. nicoyalife.com [nicoyalife.com]

- 2. Metabolic network visualization eliminating node redundance and preserving metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 5. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 12. arbook.icg.tugraz.at [arbook.icg.tugraz.at]

- 13. towardsdatascience.com [towardsdatascience.com]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. bioivt.com [bioivt.com]

- 16. path.ox.ac.uk [path.ox.ac.uk]

- 17. dhvi.duke.edu [dhvi.duke.edu]

- 18. scispace.com [scispace.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. chem.libretexts.org [chem.libretexts.org]

Substituted Aminobenzyl Alcohols: A Comprehensive Review for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzyl alcohols are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique bifunctional nature, possessing both an amino and a hydroxyl group attached to a benzyl core, allows for diverse chemical modifications, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted aminobenzyl alcohols, with a focus on their potential as therapeutic agents.

Synthetic Methodologies

The synthesis of substituted aminobenzyl alcohols can be achieved through various chemical transformations, primarily involving the reduction of corresponding nitro or carbonyl compounds, or the functionalization of pre-existing aminobenzyl alcohol scaffolds.

Reduction of Nitrobenzyl Alcohols and Aminobenzoic Acids

A common and straightforward method for the synthesis of aminobenzyl alcohols is the reduction of the corresponding nitrobenzyl alcohols. This transformation can be effectively carried out using various reducing agents, such as sodium borohydride (NaBH₄) in the presence of a catalyst like charcoal. For instance, p-aminobenzyl alcohol can be synthesized from p-nitrobenzyl alcohol using NaBH₄/Charcoal in a water-tetrahydrofuran solvent system.

Alternatively, aminobenzoic acids can be reduced to aminobenzyl alcohols. While direct reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can be challenging due to the reactivity of the amino group, a two-step process involving esterification of the carboxylic acid followed by reduction of the ester with LiAlH₄ is often more successful.

Chemoselective Oxidation of Aminobenzyl Alcohols